Enantiomeric Purity and Chiral Configuration Confirmation via Polarimetry
The target (S)-enantiomer (CAS 1353994-11-2) is the enantiomer cited in recent pharmaceutical patent filings as a key intermediate, whereas the (R)-enantiomer (CAS 1354010-99-3) is typically marketed for general research use. The specific rotation sign and magnitude differentiate these enantiomers, with the (S)-isomer being the active configuration required for chiral induction [1].
| Evidence Dimension | Enantiomeric identity and patent relevance |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1353994-11-2, cited in 2023–2024 pharmaceutical patent applications for its derivatives |
| Comparator Or Baseline | (R)-enantiomer, CAS 1354010-99-3, available from general fine-chemical catalogs without specific patent linkage |
| Quantified Difference | Differential patent citation: (S)-isomer linked to therapeutic derivative patents vs. (R)-isomer used for general research |
| Conditions | Patent literature survey and vendor catalog cross-referencing |
Why This Matters
Procuring the (S)-enantiomer ensures alignment with patent-defined synthetic routes and avoids potential enantiomer-related intellectual property and activity discrepancies.
- [1] Kuujia.com. (2023–2024). CAS No. 1353994-11-2 Product and Literature Summary: (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester. View Source
